Product packaging for Lutetium tribromide(Cat. No.:CAS No. 14456-53-2)

Lutetium tribromide

Cat. No.: B084753
CAS No.: 14456-53-2
M. Wt: 414.68 g/mol
InChI Key: DWHGOINJUKABSY-UHFFFAOYSA-K
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Description

Lutetium Tribromide (LuBr 3 ) is a highly water-soluble, white crystalline solid serving as a premium source of lutetium ions for advanced research and development . With a molar mass of 414.68 g/mol and a density of 1.025 g/cm 3 , it adopts a rhombohedral crystal structure isotypic with FeCl 3 . The compound is hygroscopic and exhibits a melting point of 1,400 °C, indicating good thermal stability . Its solubility is well-documented, including a measured solubility of 0.30 g per 100 ml in tetrahydrofuran at room temperature, facilitating its use in various synthetic protocols . In research, this compound is primarily valued as a precursor in materials science. It is employed in the synthesis of novel inorganic materials and for the growth of ultra-high-purity crystals due to the ability to produce compositions with excellent optical quality . As a bromide compound, it is compatible with uses in lower (acidic) pH environments and finds application in chemical analysis and specialized water treatment research . The compound can be synthesized through the direct reaction of lutetium metal with bromine vapor . Researchers should note that this compound requires careful handling. It is classified with the hazard codes H315, H319, and H335, indicating it may cause skin and eye irritation and is capable of causing respiratory irritation . Appropriate personal protective equipment and handling in a well-ventilated environment are essential. This compound is a chemical reagent designed for laboratory research purposes. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3Lu B084753 Lutetium tribromide CAS No. 14456-53-2

Properties

CAS No.

14456-53-2

Molecular Formula

Br3Lu

Molecular Weight

414.68 g/mol

IUPAC Name

tribromolutetium

InChI

InChI=1S/3BrH.Lu/h3*1H;/q;;;+3/p-3

InChI Key

DWHGOINJUKABSY-UHFFFAOYSA-K

SMILES

[Br-].[Br-].[Br-].[Lu+3]

Canonical SMILES

Br[Lu](Br)Br

Other CAS No.

14456-53-2

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation Techniques for Lutetium Tribromide

High-Temperature Synthesis and Vaporization Processes

High-temperature methods are crucial for understanding the thermodynamic properties of lutetium tribromide, particularly its sublimation and vaporization characteristics. These studies often employ specialized techniques to analyze the vapor phase in equilibrium with the solid or liquid state.

Knudsen Effusion Cell Mass Spectrometry for Sublimation Studies

Knudsen effusion cell mass spectrometry (KEC-MS) is a powerful technique for studying the sublimation of low-volatility materials like this compound. In this method, a sample is heated in a sealed container (the Knudsen cell) with a small orifice. The vapor effusing through the orifice is then analyzed by a mass spectrometer to identify the gaseous species and determine their partial pressures.

Studies on the sublimation of this compound have revealed that the vapor phase consists of monomeric (LuBr₃) and dimeric (Lu₂Br₆) molecules. By measuring the ion intensities of these species at different temperatures, the enthalpies of sublimation for both the monomer and dimer can be determined. These thermodynamic data are essential for understanding the stability and behavior of this compound at elevated temperatures.

Table 1: Thermodynamic Data for the Sublimation of this compound

Gaseous SpeciesEnthalpy of Sublimation (ΔH°sub, 298) in kJ/mol
LuBr₃(g)288 ± 5
Lu₂Br₆(g)379 ± 15

Note: Data derived from mass spectrometric studies.

Langmuir Conditions for Free Vaporization Analysis

In contrast to the equilibrium conditions of the Knudsen cell, Langmuir free vaporization studies are conducted under vacuum, where the rate of vaporization is not limited by collisions with other molecules. This technique provides insights into the kinetics of the vaporization process. For this compound, Langmuir studies can help determine the vaporization coefficient, which is the ratio of the observed vaporization rate to the maximum theoretical rate. These analyses are critical for processes like crystal growth and thin-film deposition where understanding the free evaporation behavior is paramount.

Chemical Routes for Anhydrous Lutetium Halide Preparation

The preparation of high-purity anhydrous this compound is a critical step for its use in many applications, as the presence of water can be detrimental to the desired properties of the final material.

General Methodologies for Rare Earth Halide Synthesis

Several general methods are employed for the synthesis of anhydrous rare earth halides, including this compound. One common approach involves the reaction of the rare earth oxide with a suitable halogenating agent. For instance, lutetium oxide (Lu₂O₃) can be reacted with ammonium (B1175870) bromide (NH₄Br) at elevated temperatures. The reaction proceeds through the formation of an intermediate complex which then decomposes to yield the anhydrous bromide.

Another established method is the reaction of the hydrated rare earth halide with a dehydrating agent. For example, hydrated lutetium bromide can be treated with thionyl chloride (SOCl₂) or a flow of hydrogen bromide (HBr) gas at high temperatures to remove the water of hydration.

Investigation of Precursor Reactivity in Tribromide Formation

The choice of precursor significantly impacts the reaction conditions and the purity of the resulting this compound. Lutetium oxide is a common and relatively stable precursor. Its reaction with ammonium bromide requires high temperatures to drive the reaction to completion and to remove the byproducts. The reactivity of this system is dependent on factors such as the particle size of the lutetium oxide and the reaction atmosphere.

Starting from hydrated lutetium bromide presents the challenge of completely removing water without forming oxybromides. The reactivity of the hydrated salt with dehydrating agents like HBr is crucial in preventing the formation of these undesirable side products. The temperature profile during the dehydration process must be carefully controlled to ensure the formation of pure, anhydrous this compound.

This compound as a Reactant in Solid-State Synthesis

Anhydrous this compound serves as a valuable precursor in the solid-state synthesis of various advanced materials, particularly those with applications in luminescence and scintillation.

One of the prominent applications of this compound is in the synthesis of elpasolite-type scintillators. These materials, with the general formula A₂BLnX₆ (where A and B are alkali metals, Ln is a lanthanide, and X is a halide), are of interest for gamma-ray detection. In a typical solid-state synthesis, this compound is mixed with other alkali metal halides in stoichiometric ratios. The mixture is then sealed under vacuum in a quartz ampoule and heated at high temperatures for an extended period to allow for the diffusion of ions and the formation of the desired crystalline phase. For example, this compound has been used as a reactant in the synthesis of mixed-halide elpasolites, where the precise control of the stoichiometry of the reactants is critical to obtaining a pure, single-phase product with optimal scintillation properties.

Another area where this compound is a key reactant is in solid-state metathesis reactions. These reactions involve the exchange of ions between solid reactants and are often driven by the formation of a thermodynamically stable byproduct, such as an alkali halide. For instance, this compound can be reacted with alkali metal chalcogenides (e.g., Na₂S, K₂Se) in a solid-state reaction to synthesize lutetium chalcogenide compounds. These reactions are typically carried out at moderate to high temperatures and can lead to the formation of novel materials with interesting electronic and optical properties.

Accidental Formation of Lutetium Oxide Bromide from this compound

The formation of lutetium oxide bromide (LuOBr) from this compound (LuBr₃) is often an unintended consequence of specific reaction conditions or the presence of impurities. Research has documented instances where LuOBr crystals have been synthesized accidentally as a by-product during high-temperature syntheses aimed at producing other lutetium compounds.

One notable instance of accidental formation occurred during a conproportionation reaction involving lutetium metal, ruthenium powder, and nominally pure this compound. The mixture was sealed in a tantalum container and heated to 1273 K. Instead of the intended product, light-orange, transparent plates of lutetium oxide bromide were obtained as a major by-product, constituting 35% of the yield.

This unintentional synthesis is often attributed to the presence of oxygen-containing impurities within the anhydrous rare-earth trihalide starting materials. this compound prepared via the "ammonium halide route"—a common method for synthesizing anhydrous rare-earth halides—can sometimes retain impurities that lead to the formation of oxide halides under high-temperature conditions.

Another pathway for the inadvertent formation of lutetium oxide bromide is through the hydrolysis of this compound. Lutetium trihalides can react with water, leading to the formation of the corresponding oxyhalide. Therefore, exposure of this compound to moisture can also be considered a form of accidental synthesis of lutetium oxide bromide.

The key experimental details from the documented accidental high-temperature synthesis are summarized in the table below.

ParameterDetailsReference
ReactantsLutetium metal, Ruthenium powder, this compound (LuBr₃)
Reaction VesselSealed Tantalum container
Temperature1273 K
Accidental ProductLutetium Oxide Bromide (LuOBr)
Product AppearanceLight-orange, transparent plates
Yield of By-product35%
Suspected CauseOxygen-containing impurities in LuBr₃ from the ammonium halide synthesis route

Structural Elucidation and Theoretical Bonding Characteristics of Lutetium Tribromide

Gas-Phase Molecular Structure Determination

The determination of the molecular structure of lutetium tribromide in the gas phase has been a key area of research, with experimental and theoretical methods converging to elucidate its geometry.

Ab Initio Calculations of Equilibrium Molecular Geometry (e.g., D₃h Planar Configuration)

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in predicting the equilibrium molecular geometry of this compound. montana.edu These calculations have explored the potential energy surface of the molecule to identify the most stable arrangement of its atoms.

Theoretical studies have investigated both planar (D₃h symmetry) and pyramidal (C₃v symmetry) structures for lanthanide trihalides. For this compound, along with other heavier lanthanide trihalides like LuCl₃ and LuI₃, calculations have indicated a preference for a planar D₃h conformation. researchgate.net In this configuration, the lutetium atom is at the center of an equilateral triangle formed by the three bromine atoms, with Br-Lu-Br bond angles of 120°.

A simultaneous electron diffraction and mass spectrometric experiment conducted at 1161(10) K determined the internuclear distance r g(Lu-Br) to be 2.553(5) Å and the effective bond angle ∠g(Br-Lu-Br) to be 115.3(10)°. researchgate.net The slight deviation from the ideal 120° angle of a perfect D₃h structure in the experimental value can be attributed to vibrational effects at high temperatures.

Quantum Chemical Investigations of Electronic Structure and Covalency

Quantum chemical methods provide a powerful lens through which to examine the electronic structure and the nature of the chemical bonds in this compound. These studies go beyond simple geometric descriptions to explore the distribution of electrons and the degree of covalent versus ionic character in the Lu-Br bonds.

Density Functional Theory (DFT) Studies on Lutetium Trihalides

Density Functional Theory (DFT) has been widely applied to study the geometry and bonding of lanthanide trihalides, including this compound. arxiv.orgresearchgate.net DFT methods, which approximate the complex many-electron problem by focusing on the electron density, have been used to investigate trends in bonding across the lutetium trihalide series (LuF₃, LuCl₃, LuBr₃, LuI₃). researchgate.netarxiv.org These studies show a trend in the bonding characteristics from the lighter to the heavier halide atoms. researchgate.netarxiv.org The bonding in lutetium trihalides is predominantly ionic, characterized by the interaction between the Lu³⁺ cation and the X⁻ anions. nih.gov However, a degree of covalent character is also present, particularly with the heavier halogens like bromine. nih.gov

Relativistic Theoretical Approaches to Lutetium-Halogen Bonding

Due to the high atomic number of lutetium, relativistic effects play a significant role in accurately describing the lutetium-halogen bond. nih.govarxiv.org Four-component relativistic theoretical investigations, which explicitly include these effects, have been employed to study lutetium trihalides. researchgate.netarxiv.org These studies have revealed that scalar relativistic effects tend to contract and destabilize the Lu-X bonds. nih.gov Spin-orbit coupling, another relativistic effect, has a smaller impact on the geometry but does affect the bond energies. nih.gov The inclusion of relativistic effects is crucial for obtaining theoretical results that are in good agreement with experimental data. nih.gov

Computational Analysis of Geometric Parameters (Bond Lengths and Angles)

Computational studies have provided detailed data on the geometric parameters of this compound. As mentioned earlier, a combined experimental and computational study determined the Lu-Br bond length to be 2.553(5) Å and the Br-Lu-Br bond angle to be 115.3(10)° in the gas phase. researchgate.net Theoretical calculations at various levels of theory have produced values consistent with these experimental findings. For instance, DFT calculations have been used to optimize the geometries and predict vibrational frequencies for the lutetium trihalides. researchgate.netarxiv.org

Calculated Geometric Parameters for Lutetium Trihalides
CompoundMethodLu-X Bond Length (Å)X-Lu-X Bond Angle (°)Reference
LuBr₃Electron Diffraction2.553(5)115.3(10) researchgate.net
LuCl₃Electron Diffraction2.403(5)117.9(1.3) researchgate.net

Structural Insights from Related Lutetium Compounds

The structural chemistry of lutetium extends beyond simple halides to a variety of other compounds, which can provide a broader context for understanding its bonding behavior. Lutetium, being the smallest of the lanthanide elements, often exhibits unique structural features due to the lanthanide contraction. mdpi.com

For example, in lutetium terephthalate, the reduced coordination number and lower water content compared to other lanthanide terephthalates are attributed to its smaller ionic radius. mdpi.com Similarly, in complexes with pyrrolidine-derived phenanthroline diamides, the coordination number of lutetium can vary, a phenomenon influenced by the nature of the ligands. mdpi.com

Lutetium also forms hydrides, such as LuH₂ and LuH₃, which have been studied under high pressure. aip.org These studies reveal structural transitions and changes in electronic properties with varying hydrogen content and pressure. aip.org The study of these diverse lutetium compounds, from organometallics to simple binary compounds, contributes to a comprehensive understanding of the structural and bonding versatility of this element.

X-ray Crystallographic Studies of Lutetium-Containing Systems

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. This method has been instrumental in elucidating the structure of this compound and other related lutetium-containing compounds.

Research has shown that this compound adopts the rhombohedral ferric chloride (FeCl₃) type of structure. rsc.org This crystal structure is characterized by a specific arrangement of lutetium and bromide ions in a repeating three-dimensional lattice. The space group for this structure is designated as R-3. rsc.org The lattice parameters, which define the size and shape of the unit cell, have been determined for this compound. rsc.org

In this structure, each lutetium ion is coordinated to six bromide ions in an octahedral geometry. This coordination environment is a key feature of the ferric chloride structural type. The quality of the X-ray powder diffraction patterns for the lanthanide tribromides, including this compound, has been observed to improve with the increasing atomic weight of the metal. rsc.org

It is worth noting that other lutetium-containing systems exhibit different crystal structures. For instance, single crystals of lutetium oxide bromide (LuOBr) were found to crystallize in the tetragonal PbFCl structure type (matlockite). researchgate.net This highlights how the incorporation of other elements, such as oxygen, can significantly alter the resulting crystal lattice.

Below is an interactive data table summarizing the crystallographic data for this compound.

Parameter Value
Crystal SystemRhombohedral wikipedia.orgfuncmater.com
Structure TypeFerric Chloride (FeCl₃) rsc.org
Space GroupR-3 rsc.org

Spectroscopic Characterization and Vapor Phase Composition Analysis

High-Temperature Mass Spectrometric Analysis of Vapor Species

High-temperature mass spectrometry is a powerful technique used to study the composition of vapor over materials at elevated temperatures. researchgate.netcopernicus.orgsisweb.com This method allows for the identification of various neutral and charged species present in the equilibrium vapor.

Investigations using Knudsen effusion mass spectrometry have revealed that the vapor phase of lutetium tribromide is not simple and contains several molecular species. researchgate.net In addition to the monomeric form, LuBr₃, the vapor also consists of polymeric molecules. researchgate.net These include the dimer Lu₂Br₆, the trimer Lu₃Br₉, and the tetramer Lu₄Br₁₂. researchgate.net The presence of these polymeric species indicates strong intermolecular interactions in the gas phase.

Identified Polymeric Molecules in this compound Vapor

Molecule Formula
Monomer LuBr₃
Dimer Lu₂Br₆
Trimer Lu₃Br₉

This table summarizes the various polymeric forms of this compound identified in the vapor phase through high-temperature mass spectrometry. researchgate.net

The vapor above this compound also contains a significant number of gaseous negative ions. researchgate.net High-temperature mass spectrometry has been employed to detect and characterize these ionic species. researchgate.net The identified negative ions include the bromide anion (Br⁻) and a series of complex anions. researchgate.netresearchgate.net These complex ions are formed by the association of a bromide ion with one or more neutral this compound molecules. The most prominent of these are LuBr₄⁻, Lu₂Br₇⁻, and Lu₃Br₁₀⁻. researchgate.netresearchgate.net The study of these ion-molecule equilibria provides valuable thermochemical data. researchgate.net

Detected Gaseous Negative Ions in this compound Vapor

Ion Formula
Bromide Br⁻
Tetrabromolutetate(III) LuBr₄⁻
Heptabromodilutetate(III) Lu₂Br₇⁻

This table lists the gaseous negative ions that have been detected and characterized in the vapor of this compound. researchgate.netresearchgate.net

A crucial aspect of understanding the vaporization behavior of this compound is the determination of the partial pressures of the various molecular species in the saturated vapor. researchgate.netresearchgate.net These values have been determined through mass spectrometric studies. researchgate.net Furthermore, the sublimation coefficients, which describe the efficiency of vaporization, have been determined for the monomeric and dimeric species under free vaporization conditions. researchgate.net

Vibrational Spectroscopic Investigations

Vibrational spectroscopy provides insights into the bonding and structure of molecules by probing their characteristic vibrational frequencies.

In conjunction with experimental techniques, theoretical methods play a significant role in understanding the vibrational properties of molecules. Ab initio electronic structure theory allows for the computation of potential energy surfaces, which can then be used to predict vibrational spectra. researchgate.netcanterbury.ac.nz These theoretical predictions can aid in the assignment of experimentally observed vibrational bands and provide a deeper understanding of the molecule's force field and dynamics. researchgate.netresearchgate.net For accurate predictions, it is often necessary to go beyond the harmonic approximation and consider anharmonic effects. canterbury.ac.nzacs.org

Application of Advanced Spectroscopic Techniques to Lutetium Compounds

A variety of advanced spectroscopic techniques are utilized to characterize lutetium-containing compounds, providing detailed information about their electronic structure, composition, and optical properties. azom.commdpi.comsamaterials.com Techniques such as UV-Visible-NIR microspectroscopy are employed to analyze the electronic properties of lanthanide elements, including lutetium. azom.com X-ray photoelectron spectroscopy (XPS) is another powerful tool used to study the chemical composition and electronic states of elements within a compound. researchgate.net These methods, often used in combination, offer a comprehensive understanding of the material's properties. mdpi.comsamaterials.com

Reactivity and Reaction Dynamics of Lutetium Tribromide

Gas-Phase Ion-Molecule Reaction Equilibria

The study of lutetium tribromide under thermodynamic equilibrium in the gas phase reveals complex molecular and ionic sublimation processes. scispace.com High-temperature mass spectrometry, particularly the Knudsen effusion method, is a primary technique for analyzing the vapor species in equilibrium with the condensed phase. tpcj.org These investigations are crucial for determining the thermodynamic properties of the gaseous species involved. tpcj.org

The vaporization of this compound has been studied using Knudsen effusion mass spectrometry to determine the partial vapor pressures of molecules and the equilibrium constants of ion-molecule reactions. researchgate.net During the vaporization process of lanthanide tribromides like those of samarium and ytterbium, which can serve as analogs for understanding lutetium behavior, various neutral species (Ln, Br, Br₂, LnBr, LnBr₂, LnBr₃, Ln₂Br₄, Ln₂Br₅, Ln₂Br₆) and charged species (Br⁻, LnBr₃⁻, LnBr₄⁻) have been detected. doi.org The presence of these ions indicates complex ion-molecule equilibria in the gas phase. doi.org

The reaction enthalpies for these gas-phase equilibria are determined experimentally and calculated using the second and third laws of thermodynamics. scispace.comcore.ac.uk For instance, the sublimation enthalpies (ΔsH°) at 298.15 K for lutetium triiodide (LuI₃), a related halide, have been recommended based on a comprehensive analysis of literature data. researchgate.net These values provide insight into the energy required for the transition from the solid to the gas phase for both monomeric and dimeric forms.

Table 1: Recommended Sublimation Enthalpies for Lutetium Triiodide This table presents data for Lutetium Triiodide as a comparative example for this compound's expected behavior.

Gaseous SpeciesRecommended Sublimation Enthalpy (ΔsH°(298.15 K)) in kJ mol⁻¹
LuI₃ (monomer)279 ± 12
Lu₂I₆ (dimer)340 ± 30
Data sourced from a joint analysis of vaporization thermodynamics data. researchgate.net

The standard formation enthalpies of the gaseous species are also derived from these studies. For gaseous LuI₃ and its dimer, the recommended values are -326 ± 12 kJ mol⁻¹ and -870 ± 30 kJ mol⁻¹, respectively. researchgate.net This systematic approach allows for the characterization of the thermodynamic landscape of lutetium halide vaporization.

Reactions in Controlled Environments

The reactivity of this compound in controlled, high-temperature environments has been observed to yield new crystalline compounds.

In experiments conducted within sealed tantalum containers, this compound has been shown to react with other components to form unexpected by-products. Specifically, single crystals of lutetium oxide bromide (LuOBr) were unintentionally produced from a reaction mixture of lutetium metal, ruthenium powder, and this compound (LuBr₃) at high temperatures. researchgate.netresearchgate.net This reaction highlights the potential for oxide formation when even nominally pure anhydrous rare-earth trihalides are heated in reactive containers, possibly due to trace oxygen impurities. researchgate.net The resulting LuOBr crystallizes in the tetragonal PbFCl (matlockite) structure type. researchgate.netresearchgate.net A similar reaction was observed when lutetium triiodide (LuI₃) was used, yielding lutetium oxide iodide (LuOI). researchgate.net

Table 2: Reaction in a Sealed Tantalum Container

ReactantsContainerConditionsProduct
Lutetium metal, Ruthenium powder, this compound (LuBr₃)Sealed TantalumHigh TemperatureLutetium oxide bromide (LuOBr)
Data sourced from studies on the synthesis of rare-earth oxide halides. researchgate.netresearchgate.net

General Reactivity Patterns of Lutetium Halides in Complexation and Derivatization

Lutetium halides, including the tribromide, serve as versatile precursors in organometallic and coordination chemistry, primarily through complexation with sterically demanding ligands and subsequent metathetical reactions. osti.govresearchgate.netnih.gov

To stabilize low-coordinate lutetium species, sterically encumbered (bulky) ligands are employed. The β-diketiminate (NacNac) ligand, specifically [HC(MeCNAr)₂]⁻ where Ar = 2,6-i-Pr₂C₆H₃, has been investigated as a platform for supporting lutetium-halide complexes. osti.govresearchgate.net These bulky ligands shield the metal center, influencing the coordination geometry and reactivity of the resulting complex. mdpi.com For example, reacting lutetium trichloride (B1173362) with a potassium salt of a sterically demanding diamine ligand led to the formation of an unexpected ionic product, [LuCl₂(THF)₅][Lu{ArN(CH₂)₃NAr}₂]. acs.org

The primary goal of creating these lutetium-halide complexes is often to use them as precursors for further derivatization, such as the introduction of hydrocarbyl groups. osti.govresearchgate.net

Metathesis, or salt elimination, is a fundamental reaction strategy in rare-earth chemistry for forming new element-carbon bonds. nih.govacs.org In this process, a lutetium halide precursor (LuX₃) reacts with an alkali metal salt of a desired organic ligand (e.g., an alkyl or aryl group), resulting in the formation of an organometallic lutetium complex and an alkali metal halide salt. nih.gov

Lutetium-halide complexes supported by sterically encumbered ligands are specifically designed for their potential to undergo metathetical reactions with alkali metal alkyls. osti.govresearchgate.net For instance, the reaction of a lutetium halide with (trimethylsilyl)methylpotassium (K-CH₂SiMe₃) can be used to generate lutetium complexes with alkyl fragments. osti.gov Similarly, lutetium chloride precursors have been reacted with methyllithium (B1224462) to produce dimethyl complexes. archive.org These reactions are pivotal for creating organometallic lutetium fragments, which are of interest for their potential catalytic activities and unique structural properties. osti.govresearchgate.net

Thermodynamic Properties and Energetic Considerations

Determination of Standard Sublimation Enthalpies

The sublimation of lutetium tribromide has been investigated under both equilibrium (Knudsen effusion) and free-vaporization (Langmuir) conditions. researchgate.net These studies reveal that the vapor phase above solid LuBr₃ contains monomeric (LuBr₃), dimeric (Lu₂Br₆), trimeric (Lu₃Br₉), and tetrameric (Lu₄Br₁₂) molecules. researchgate.net High-temperature mass spectrometry is a key technique for determining the partial pressures of these molecules in the saturated vapor. researchgate.net

The standard sublimation enthalpies (ΔH°sub,298) for the formation of monomeric and dimeric species have been calculated from the temperature dependencies of their partial pressures. These calculations utilize both the second and third law methods to ensure accuracy and consistency. The second-law method relies on the slope of the van't Hoff plot (ln(P) vs. 1/T), while the third-law method incorporates absolute entropy values and Gibbs energy functions.

A study by Butman et al. provides specific values for the sublimation enthalpies of this compound into its monomeric and dimeric forms. isuct.ruorcid.org These experimentally determined values are essential for understanding the energetics of the vaporization process.

Process Sublimation Enthalpy (ΔH°sub,298) / kJ·mol⁻¹
LuBr₃(cr) → LuBr₃(g)275 ± 5
2LuBr₃(cr) → Lu₂Br₆(g)358 ± 12

This table presents the standard sublimation enthalpies for this compound at 298.15 K.

Enthalpies of Formation for Gaseous this compound Molecules and Ions

In addition to neutral molecules, the high-temperature vapor over this compound also contains negative ions. researchgate.net The primary ions identified are Br⁻, LuBr₄⁻, Lu₂Br₇⁻, and Lu₃Br₁₀⁻. researchgate.net The enthalpies of formation for these gaseous molecules and ions have been determined through the study of various gas-phase equilibria. researchgate.net

By combining the standard enthalpy of formation of crystalline this compound (ΔH°f,298(LuBr₃, cr)) with the experimentally determined sublimation enthalpies, the standard enthalpies of formation for the gaseous molecules can be calculated. Similarly, the enthalpies of formation for the negative ions are derived from the enthalpies of ion-molecule reactions.

The following table summarizes the standard enthalpies of formation for the key gaseous species at 298.15 K.

Species Standard Enthalpy of Formation (ΔH°f,298) / kJ·mol⁻¹
LuBr₃(g)-454 ± 6
Lu₂Br₆(g)-1100 ± 13
LuBr₄⁻(g)-889 ± 20
Lu₂Br₇⁻(g)-1604 ± 25

This table provides the standard enthalpies of formation for gaseous this compound molecules and associated ions at 298.15 K.

Thermodynamic Calculations Based on Second- and Third-Law Methods

The determination of thermodynamic properties, such as sublimation enthalpies, from experimental vapor pressure data relies heavily on the application of the second and third laws of thermodynamics. tpcj.org

The second-law method involves plotting the natural logarithm of the partial pressure (or the equilibrium constant of a reaction) against the inverse of the temperature (1/T). tpcj.org The slope of this line is equal to -ΔH°/R, where R is the gas constant. This method derives the enthalpy change directly from the temperature dependence of the vapor pressure. tpcj.org

The third-law method provides an independent check on the second-law values and often yields more accurate results. This method calculates the enthalpy change for each data point using the equation:

ΔH°₂₉₈ = -RTln(K) - TΔ[(G°T - H°₂₉₈)/T]

where K is the equilibrium constant, T is the absolute temperature, and Δ[(G°T - H°₂₉₈)/T] is the change in the Gibbs energy function for the reaction. tpcj.org The Gibbs energy functions for gaseous species can be calculated using statistical thermodynamics from molecular parameters, while those for the condensed phase are typically obtained from calorimetric data. tpcj.org The consistency between the second- and third-law enthalpies provides confidence in the experimental results. isuct.ru

Analysis of Ion-Molecule Equilibria in Related Systems

The study of ion-molecule equilibria in the vapor phase above this compound is crucial for determining the thermodynamic stability of the observed negative ions. researchgate.net These reactions involve the association of neutral molecules with bromide ions. The main equilibria considered are:

LuBr₃(g) + Br⁻(g) ⇌ LuBr₄⁻(g)

LuBr₄⁻(g) + LuBr₃(g) ⇌ Lu₂Br₇⁻(g)

The equilibrium constants for these reactions are determined from the measured ion currents in the mass spectrometer. By studying the temperature dependence of these equilibrium constants, the enthalpies of the ion-molecule reactions can be calculated. researchgate.net These reaction enthalpies are then used to derive the enthalpies of formation and ion affinities. This approach has been applied to various lanthanide tribromide systems, providing a comprehensive understanding of the trends in thermodynamic properties across the lanthanide series. researchgate.net

Advanced Theoretical and Computational Chemistry for Lutetium Tribromide

Four-Component Relativistic Theoretical Investigations

The study of lutetium tribromide (LuBr₃) necessitates the use of advanced relativistic quantum chemical methods due to the presence of the heavy lutetium atom. Four-component relativistic calculations, which are based on the Dirac equation, provide a highly accurate framework for understanding the electronic structure and properties of such compounds. qcri.or.jprespectprogram.org These methods explicitly account for the relativistic effects that significantly influence the behavior of core and valence electrons.

Theoretical investigations on lutetium trihalides, including LuBr₃, have been performed using four-component relativistic methodologies. researchgate.netresearchgate.net These studies often employ the DIRAC package, a software suite for relativistic molecular calculations. researchgate.netresearchgate.net Such calculations are crucial for accurately describing the trends in chemical bonding and electronic properties across the lanthanide series and when comparing 4f elements like lutetium with their 5f counterparts like lawrencium. researchgate.netresearchgate.net The primary goal of these investigations is to provide a robust theoretical description that can be benchmarked against experimental data, though the complexity of these all-electron calculations means they are often applied to systems with a limited number of atoms. rsc.org

Application of Density Functional Theory for Geometrical Optimization and Bonding Analysis

Density Functional Theory (DFT) has been widely applied to investigate the geometry and chemical bonding of this compound. researchgate.netresearchgate.net These calculations, often incorporating relativistic effects through methods like the zeroth-order regular approximation (ZORA) or within a four-component framework, are used to predict molecular structures and analyze bonding characteristics. rsc.org

For LuBr₃, DFT calculations have been used to perform geometrical optimizations to determine key structural parameters. researchgate.netresearchgate.net A simultaneous electron diffraction and mass spectrometric experiment determined the internuclear distance r(g)(Lu-Br) to be 2.553(5) Å and the effective bond angle ∠(g)(Br-Lu-Br) to be 115.3(10)°. researchgate.net Theoretical calculations using the B3LYP method have been employed to compute temperature-averaged r(g) parameters, which are then compared with these experimental values. researchgate.net Studies have shown that a D₃h symmetry (planar) model for the LuBr₃ molecule is consistent with experimental data. researchgate.net

Different DFT functionals, such as PBE and B3LYP, have been utilized to calculate the bond lengths and angles, showing a general trend of increasing bond length and a bond angle approaching 120° for the heavier halides in the LuX₃ series (X=F, Cl, Br, I). researchgate.net The choice of functional can influence the predicted geometry, with some methods suggesting a planar structure while others may indicate a slightly pyramidal shape. researchgate.netresearchgate.net The analysis of bonding through DFT reveals trends in covalency, showing how the nature of the Lu-X bond changes from the lighter to the heavier halides. researchgate.netresearchgate.net

Table 1: Calculated Geometrical Parameters for LuBr₃ using DFT
MethodHamiltonianLu-Br Bond Length (Å)Br-Lu-Br Bond Angle (°)Reference
PBEDC2.543120 researchgate.net
B3LYPDC2.557120 researchgate.net
PBE0RECP2.571120 researchgate.net
B3LYP (calc. for exp.)-2.553(5) (exp.)115.3(10) (exp.) researchgate.net

Ab Initio Methodologies for Electronic Structure and Vibrational Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for studying the electronic structure and vibrational properties of molecules like this compound. uni-ulm.de These methods include techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced approaches like Coupled Cluster (CC) and Configuration Interaction (CI). qcri.or.jpresearchgate.net

For lutetium-containing compounds, ab initio calculations can elucidate the electronic band structure and phonon band structure, which are fundamental to understanding the material's physical properties. researchgate.netcsic.es For instance, in studies of lutetium hydrides, ab initio modeling has been used to explain Raman spectra by analyzing the phonon band structure, which is directly related to the vibrational modes of the crystal lattice. researchgate.netcsic.esaps.org

In the context of LuBr₃, ab initio calculations contribute to determining the equilibrium geometry and vibrational frequencies. researchgate.net Theoretical investigations have shown that for LuBr₃, the infrared intensities of the ν₁ (symmetric stretch) and ν₄ (out-of-plane bend) fundamental vibrations are low. researchgate.net This information is critical for assigning experimental infrared or Raman spectra, where the ν₃ (asymmetric stretch) and ν₂ (in-plane bend) fundamentals are expected to be more prominent. researchgate.net Such computational studies provide a detailed picture of the molecule's potential energy surface and its dynamic behavior. researchgate.net

Table 2: Predicted Vibrational Properties of LuBr₃
Vibrational ModeSymmetryDescriptionPredicted IR IntensityReference
ν₁A₁'Symmetric StretchLow researchgate.net
ν₂A₂"Out-of-plane bendHigh (Expected) researchgate.net
ν₃E'Asymmetric StretchHigh (Expected) researchgate.net
ν₄E'In-plane bendLow researchgate.net

Computational Approaches for Structure-Property Correlation Prediction

A key goal of computational chemistry is to predict macroscopic properties from the calculated electronic and geometric structures of a molecule. For this compound, this involves correlating its computed characteristics with observable properties like optical and magnetic behavior.

Computational studies on related lanthanide halides, such as cerium tribromide (CeBr₃), demonstrate this approach. aip.org Using methods like DFT+U, which adds a Hubbard term to better describe localized f-electrons, researchers can calculate the electronic band structure and the dielectric tensor. aip.org From these fundamental electronic properties, optical properties such as the dielectric function and absorption spectra can be predicted. aip.org This allows for a direct link between the arrangement of electrons in their orbitals and how the material interacts with light. aip.org

For lutetium-based systems, similar correlations are drawn. Studies on lutetium-containing selenides have successfully correlated calculated electronic structures with magnetic susceptibility measurements and optical band gaps. researchgate.net For example, the magnetic behavior (paramagnetism, antiferromagnetism) and semiconducting properties were directly related to the computed electronic configurations. researchgate.net In another example involving lutetium hydrides, calculations of optical reflectivity were used to explain the observed color change of the material under pressure, linking it to the blue-shifting of an interband plasmon predicted by the electronic structure calculations. researchgate.netcsic.es These examples highlight the power of computational methods to forge a predictive link between the molecular structure of compounds like LuBr₃ and their functional properties.

Applications in Advanced Materials Science Excluding Medical

Role in the Synthesis of Functional Lutetium-Containing Solid-State Materials

Lutetium tribromide is instrumental in the synthesis of novel inorganic solid-state materials, particularly those containing multiple lanthanide elements. It is often employed in high-temperature flux-growth methods to facilitate the formation of complex crystal structures.

Flux-based synthesis is a powerful technique for crystallizing materials that are incongruently melting or have high melting points. In this method, a molten salt, the flux, acts as a solvent at high temperatures, allowing reactant species to combine and form single crystals upon cooling. This compound can be a component in these reactions, although more commonly, lutetium metal is used with other reagents in fluxes like antimony(III) selenide (B1212193) (Sb₂Se₃) or potassium iodide (KI) to produce interlanthanide chalcogenides. nih.govresearchgate.net

Research into lutetium-based interlanthanide selenides has yielded several new compounds with diverse structures and physical properties. nih.gov The choice of flux, reaction temperature, and stoichiometry are critical parameters that dictate the final product. nih.gov For instance, using an Sb₂Se₃ flux at 1000°C, researchers have successfully synthesized a variety of lutetium-containing selenides. researchgate.net The Lu³⁺ ion, being diamagnetic, is particularly useful as it allows for the study of the magnetic and optical properties originating from the other paramagnetic lanthanide ions within the crystal structure. nih.gov

Table 1: Examples of Lutetium-Based Interlanthanide Selenides Synthesized via Flux Methods

Compound FormulaCrystal Structure TypeSynthesis TemperatureFlux Used
La₃LuSe₆, Ce₃LuSe₆U₃ScS₆1000 °CSb₂Se₃
β-PrLuSe₃, β-NdLuSe₃UFeS₃1000 °CSb₂Se₃
Sm₁.₈₂Lu₂.₁₈Se₆, Gd₁.₈₇Lu₂.₁₃Se₆F-Ln₂S₃1000 °CSb₂Se₃

This table summarizes data from studies on interlanthanide selenide synthesis. nih.govresearchgate.net

Unconventional synthetic methods are expanding the library of known lutetium-containing materials. This compound has been used as a reactant in high-temperature solid-state reactions that can lead to the serendipitous discovery of new compounds. In one such instance, single crystals of lutetium(III) oxide bromide (LuOBr) were accidentally produced from the reaction of lutetium metal, ruthenium powder, and this compound in a sealed tantalum container. This highlights the role of LuBr₃ as a reactive precursor that can participate in complex, high-temperature chemical transformations to form new crystalline phases.

Furthermore, advanced synthetic techniques are being developed to create luminescent particles and other functional materials. jsr.co.jp These methods aim to control the properties of materials by fabricating nano- and microparticles, bridging the gap from the nanoscale to the macroscale. jsr.co.jp

Potential as a Precursor in Diverse Chemical Transformations

The reactivity of the lutetium-bromine bond makes LuBr₃ a valuable starting material for a range of chemical syntheses, from the creation of organometallic complexes to its use in semiconductor precursor chemistry.

This compound is a key precursor for the synthesis of lutetium organometallic complexes. The primary method for this transformation is salt metathesis, where the bromide ligands in LuBr₃ are exchanged for organic groups. scribd.comresearchgate.netrsc.org This reaction typically involves reacting this compound with an alkali metal salt of the desired organic ligand (e.g., organolithium or Grignard reagents) in a suitable solvent like THF. scribd.comresearch-solution.com

These salt elimination reactions are a versatile route to a wide array of rare-earth organometallic compounds, including alkyl, aryl, and cyclopentadienyl (B1206354) complexes. scribd.comrsc.org The preparation of trivalent rare-earth halides like LuBr₃ is a crucial first step, often achieved through the direct reaction of lutetium metal with bromine gas. researchgate.netwaferworld.com The resulting organolutetium complexes are subjects of academic research and can serve as catalysts in polymerization and other organic transformations. wikipedia.orgmdpi.com

Table 2: General Synthetic Routes to Organolanthanide Complexes

Precursor 1Precursor 2Reaction TypeProduct Type
LnX₃ (e.g., LuBr₃)3 R-M (e.g., R-Li)Salt MetathesisLnR₃ (Homoleptic Complex)
LnX₃ (e.g., LuBr₃)2 R-M (e.g., R-Li)Salt MetathesisLnR₂X (Heteroleptic Complex)
Ln MetalOrganic Halide (R-X)Oxidative AdditionR-Ln-X

This table outlines common reaction types for synthesizing organolanthanide compounds, for which this compound is a viable precursor. scribd.comresearchgate.netrsc.org

This compound and other lutetium compounds serve as precursors in the fabrication of doped semiconductor materials. Doping involves intentionally introducing impurities into a semiconductor to alter its electrical and optical properties. acs.orggoogle.com Lutetium is used as a dopant in various semiconductor hosts, including thin films and nanoparticles, for applications in spintronics and photonics. researchgate.netgoogle.com

While direct use of LuBr₃ for doping by methods like thermal diffusion is less common than for compounds like boron tribromide, it plays a crucial role as a starting material for creating more complex, volatile organometallic precursors used in chemical vapor deposition (CVD) and atomic layer deposition (ALD). jsr.co.jp For example, lanthanide halide precursors, including bromides, can be reacted to form amidinate or pyrazolato complexes. These complexes are designed to have high volatility and thermal stability, making them suitable for delivering lutetium atoms to a semiconductor substrate under controlled conditions. nih.gov The semiconductor industry requires high-purity precursors, and a key step in their synthesis is the removal of halide impurities, which often originate from the initial lanthanide bromide starting material.

Lutetium doping has been shown to be effective in various materials. For instance, Lu³⁺ ions have been incorporated into perovskite nanoplatelets and EuO thin films to modify their properties. researchgate.netwaferworld.com In EuO, lutetium doping enhances the Curie temperature and introduces charge carriers, which is relevant for spintronic devices. researchgate.net

Future Research Directions and Open Questions

Elucidation of Novel Synthetic Pathways and Mechanistic Insights

Current synthetic routes to lutetium tribromide and other lanthanide halides often involve high temperatures or multi-step processes. Future research will likely focus on developing more efficient and environmentally friendly synthetic methodologies. One promising avenue is the exploration of room-temperature recrystallization methods, which could simplify manufacturing and reduce energy consumption. bioengineer.org Another area of interest is the use of alternative brominating agents, such as phosphorus tribromide (PBr₃), which is known to convert primary and secondary alcohols to alkyl bromides via an SN2 mechanism, avoiding carbocation rearrangements. youtube.comwikipedia.org Investigating the mechanistic pathways of these reactions, including the potential formation of intermediates, will be crucial for optimizing reaction conditions and yields. youtube.comresearchgate.net

Researchers are also exploring direct metalation reactions, where lutetium metal reacts with a protic substrate, and salt metathesis reactions as potential synthetic strategies. acs.org The development of new solvated lanthanide bromide precursors could also open up new synthetic possibilities. d-nb.info Understanding the thermodynamics and kinetics of these novel pathways will be essential for their successful implementation.

Application of Emerging Spectroscopic and Structural Characterization Techniques

A deeper understanding of the electronic and geometric structure of this compound is critical for predicting its properties and designing new applications. While traditional spectroscopic methods have provided valuable information, emerging techniques offer the potential for unprecedented detail. tandfonline.com High-resolution X-ray absorption near-edge structure (HR-XANES) and resonant inelastic X-ray scattering (RIXS) are powerful tools for probing the bonding properties of lanthanide compounds. researchgate.net These techniques can help to elucidate the interplay between steric hindrance and electronic effects that determine whether a lanthanide trihalide adopts a planar or pyramidal structure. researchgate.net

Other advanced spectroscopic methods, such as extended X-ray absorption fine structure (EXAFS), can provide detailed information about the local coordination environment of the lutetium ion in different media, such as molten salts. tandfonline.comacs.org Combining data from multiple spectroscopic techniques, including UV-vis absorption and time-resolved luminescence, will be essential for a comprehensive understanding of the speciation and coordination chemistry of this compound in solution. acs.org Furthermore, simultaneous electron diffraction and mass spectrometric experiments can be used to determine the molecular structure of this compound in the gas phase. researchgate.net

Advanced Computational Modeling for Predictive Material Design

Computational modeling is becoming an increasingly indispensable tool for materials discovery and design. researchgate.net Density functional theory (DFT) calculations can be used to investigate the electronic structure and bonding of this compound and its derivatives. researchgate.net These calculations can provide insights into the trend of bonding from lighter to heavier halides and can help to predict the geometric structure of the molecule. researchgate.netresearchgate.net

By combining computational screening with experimental validation, researchers can accelerate the discovery of new materials with desired properties. chemrxiv.org Machine learning models, trained on large datasets of material properties, can be used to predict the properties of new compounds, reducing the need for extensive experimental work. researchgate.netchemrxiv.org These predictive models can guide the synthesis of new this compound-based materials with tailored optical, electronic, or catalytic properties. The development of more accurate and efficient computational methods will be crucial for realizing the full potential of predictive material design. unt.eduiitm.ac.in

Exploration of New Non-Medical Applications in Catalysis and Materials Science

While much of the recent research on lutetium has focused on its medical applications, particularly the radioisotope Lutetium-177, there is growing interest in exploring the non-medical applications of its compounds, including this compound. nih.govtargetedonc.compharmacytimes.comnih.govonclive.com Lutetium compounds have shown potential as catalysts in various organic reactions. rsc.org For example, lutetium triflate has been investigated as a recyclable catalyst for the chemoselective thioacetalization of aldehydes. researchgate.net Future research could explore the catalytic activity of this compound in similar transformations, as well as in other areas such as polymerization. acs.org

In materials science, this compound and other lanthanide halides are being investigated for their potential use in scintillators for radiation detection. stanfordmaterials.commdpi.com The ability to fine-tune the emission wavelengths by altering the lanthanide ion and the halide environment is a key advantage for developing next-generation imaging systems. bioengineer.org Doping lutetium bromide with other elements could lead to new materials with enhanced scintillation properties. stanfordmaterials.com Furthermore, lutetium-based materials are being explored for applications in optoelectronics and as solid electrolytes in all-solid-state batteries. ontosight.ainrel.gov The synthesis of lutetium-based interlanthanide selenides has also opened up new avenues for exploring their structural, optical, and magnetic properties. acs.org

Q & A

Q. How can multivariate analysis resolve correlations between LuBr₃’s properties and transition metal bromides?

  • Methodological Answer : Principal component analysis (PCA) reduces dimensionality in datasets (e.g., melting points, ionic radii). Partial least squares regression (PLSR) links latent variables (e.g., electronegativity) to observed properties (e.g., conductivity). Cluster analysis groups LuBr₃ with lanthanides vs. transition metals based on electron configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.